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Compound of Interest

1-(Isopropylsulfonyl)-2-
Compound Name:
nitrobenzene

Cat. No. B1314106

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization
of 1-(isopropylsulfonyl)-2-nitrobenzene in the synthesis of pharmaceutical compounds. The
information is curated for professionals in research and drug development, with a focus on
practical application and data-driven methodologies.

Introduction

1-(Isopropylsulfonyl)-2-nitrobenzene is a key chemical intermediate in the pharmaceutical
industry, primarily recognized for its role as a precursor in the synthesis of targeted cancer
therapies. Its chemical structure, featuring a nitro group ortho to an isopropylsulfonyl group on
a benzene ring, provides a versatile platform for a variety of chemical transformations. The
electron-withdrawing nature of both substituents activates the aromatic ring for nucleophilic
substitution and facilitates the reduction of the nitro group, which is a common step in the
elaboration of more complex molecules.

The most prominent application of this compound is in the synthesis of Ceritinib, a potent
second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-
small cell lung cancer (NSCLC). This document will detail the synthetic route to Ceritinib from
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1-(isopropylsulfonyl)-2-nitrobenzene and explore its potential in the synthesis of other
heterocyclic systems relevant to medicinal chemistry.

Physicochemical Properties and Safety Information

Property Value

CAS Number 70415-86-0

Molecular Formula CoH11NO4S

Molecular Weight 229.25 g/mol

Appearance White to light yellow powder or crystal
Melting Point 149 - 153 °C

Soluble in organic solvents such as
Solubility dichloromethane (DCM) and dimethylformamide
(DMF). Insoluble in water.

Potential irritant to skin, eyes, and respiratory
tract. Handle with appropriate personal

Safety ) ] ) )
protective equipment (PPE) in a well-ventilated

fume hood.

Application in the Synthesis of Ceritinib

The synthesis of Ceritinib from 1-(isopropylsulfonyl)-2-nitrobenzene involves a multi-step
process. The initial step is the reduction of the nitro group to form 2-(isopropylsulfonyl)aniline.
This aniline derivative is a crucial building block that is subsequently elaborated to the final
active pharmaceutical ingredient (API).

Synthetic Pathway Overview

The overall synthetic route can be visualized as follows:
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Caption: Synthetic workflow for Ceritinib from 1-(Isopropylsulfonyl)-2-nitrobenzene.

Experimental Protocols

Step 1: Synthesis of 2-(Isopropylsulfonyl)aniline

This protocol describes the reduction of the nitro group of 1-(isopropylsulfonyl)-2-
nitrobenzene to yield 2-(isopropylsulfonyl)aniline.

o Materials:

o 1-(Isopropylsulfonyl)-2-nitrobenzene

o

Tin (Sn) powder

[¢]

Concentrated Hydrochloric Acid (HCI)

o

Sodium Hydroxide (NaOH) solution (e.g., 40%)

o

Ethyl acetate
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Water

[e]

Round-bottom flask

o

Reflux condenser

[¢]

[¢]

Heating mantle

[e]

Separatory funnel

e Procedure:

[e]

To a round-bottom flask, add 1-(isopropylsulfonyl)-2-nitrobenzene and granulated tin.

o Slowly add concentrated hydrochloric acid to the flask while stirring. An exothermic
reaction will occur.

o Heat the mixture under reflux for a specified time until the starting material is consumed
(monitor by TLC).

o Cool the reaction mixture and carefully add a concentrated solution of sodium hydroxide
until the solution is strongly basic, which will dissolve the tin salts.

o Extract the aqueous layer with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to obtain the crude product.

o Purify the crude 2-(isopropylsulfonyl)aniline by column chromatography or
recrystallization.

Step 2: Synthesis of 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
This step involves the reaction of 2-(isopropylsulfonyl)aniline with 2,4,5-trichloropyrimidine.
e Materials:

o 2-(Isopropylsulfonyl)aniline

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b1314106?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

[e]

2,4,5-Trichloropyrimidine

o

Palladium(ll) acetate (Pd(OAc)2)

[¢]

Triphenylphosphine (PPhs)

[¢]

Cesium carbonate (Cs2C03)

[e]

Toluene

o

Ethyl acetate

e Procedure:

o To a flask containing a solution of 2-(isopropylsulfonyl)aniline in toluene under a nitrogen
atmosphere, add 2,4,5-trichloropyrimidine, cesium carbonate, palladium(ll) acetate, and
triphenylphosphine.

o Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction
progress by TLC.

o Upon completion, cool the mixture and filter.
o Wash the solids with ethyl acetate.

o Combine the filtrate and washings and remove the solvents by distillation under reduced
pressure.

o Purify the crude product by column chromatography to afford the desired product.[1]
Step 3: Synthesis of Boc-Protected Ceritinib (Buchwald-Hartwig Amination)

This key step involves the palladium-catalyzed cross-coupling of the previously synthesized
pyrimidine derivative with a protected aniline fragment.

o Materials:

o 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
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[e]

tert-Butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate

(¢]

Palladium catalyst (e.g., Pdz(dba)s)

[¢]

Phosphine ligand (e.g., XPhos)

[¢]

Base (e.g., Sodium tert-butoxide)

[e]

Anhydrous solvent (e.g., Toluene or Dioxane)

e Procedure:

o In an oven-dried Schlenk tube under an inert atmosphere, combine 2,5-dichloro-N-(2-
(isopropylsulfonyl)phenyl)pyrimidin-4-amine, tert-butyl 4-(4-amino-5-isopropoxy-2-
methylphenyl)piperidine-1-carboxylate, the palladium catalyst, the phosphine ligand, and
the base.

o Add the anhydrous solvent and heat the reaction mixture at a specified temperature for
several hours, monitoring for completion by TLC or HPLC.

o After completion, cool the reaction mixture and filter through a pad of celite to remove the
catalyst.

o Concentrate the filtrate under reduced pressure and purify the crude product by column
chromatography.

Step 4: Synthesis of Ceritinib (Deprotection)
The final step is the removal of the Boc protecting group under acidic conditions.
e Materials:

o Boc-Protected Ceritinib

o Trifluoroacetic acid (TFA) or Hydrochloric acid (HCI) in a suitable solvent (e.g.,
Dichloromethane or Dioxane)

e Procedure:
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[e]

Dissolve the Boc-protected Ceritinib in a suitable solvent.

o

Add the acid (TFA or HCI solution) and stir the reaction at room temperature.

[¢]

Monitor the reaction by TLC or HPLC until the deprotection is complete.

[e]

Remove the solvent and excess acid under reduced pressure.

The crude product can be purified by recrystallization or precipitation to yield Ceritinib.

Suantitative [

[e]

Step Reactants Product Yield (%) Purity (%) Reference
2- 2,5-Dichloro-
(Isopropylsulf ~ N-(2-
onyl)aniline, isopropylsulf
2 Y (isopropy 65.6 >98 [1]
2,4,5- onyl)phenyl)p
Trichloropyri yrimidin-4-
midine amine
Key o
3&4 Ceritinib 32 (overall) >99 [2]

Intermediates

Note: Yields can vary significantly based on the specific reaction conditions and purification

methods employed.

Application in the Synthesis of Other Heterocycles

While the primary documented use of 1-(isopropylsulfonyl)-2-nitrobenzene is in the
synthesis of Ceritinib, its reduced form, 2-(isopropylsulfonyl)aniline, is a versatile building block
for the synthesis of other heterocyclic compounds, such as substituted indoles and carbazoles.

Potential Synthetic Applications

o Fischer Indole Synthesis: 2-(Isopropylsulfonyl)aniline can be converted to the corresponding
hydrazine derivative, which can then undergo a Fischer indole synthesis with a suitable
ketone or aldehyde to produce indoles bearing an isopropylsulfonyl group. This class of
compounds is of interest in medicinal chemistry.
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e Graebe-Ullmann Carbazole Synthesis: Diazotization of an N-aryl-2-(isopropylsulfonyl)aniline
derivative could potentially lead to the formation of a benzotriazole, which upon thermolysis,
may Yyield a carbazole derivative.

» Pictet-Spengler Reaction: While not a direct application of 2-(isopropylsulfonyl)aniline, its
derivatives could be incorporated into more complex structures that can undergo Pictet-
Spengler type cyclizations to form tetrahydro-f3-carbolines or related heterocyclic systems.

Detailed experimental protocols for these specific applications using 2-(isopropylsulfonyl)aniline
are not extensively reported in the readily available literature, suggesting a potential area for
further research and development.

Signaling Pathway

Ceritinib, the primary pharmaceutical synthesized from 1-(isopropylsulfonyl)-2-nitrobenzene,
is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase
that, when constitutively activated through genetic alterations such as chromosomal
translocations (e.g., EML4-ALK), drives the proliferation and survival of cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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